

discovery of (2s)-2-(4-Bromophenyl)morpholine

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Compound of Interest

Compound Name: (2s)-2-(4-Bromophenyl)morpholine

CAS No.: 920798-90-9

Cat. No.: B3058837

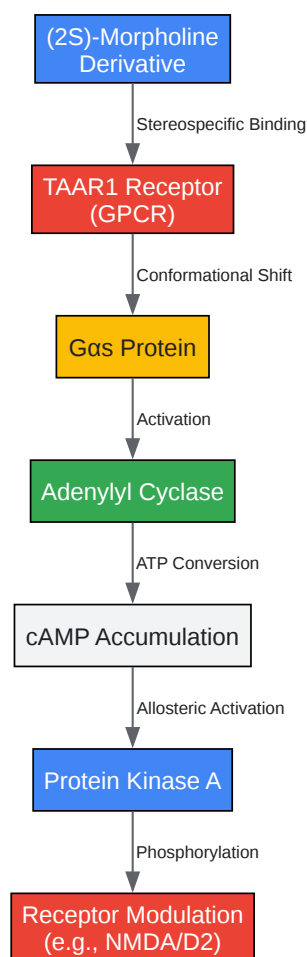
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Pharmacological Rationale & Target Discovery

(2S)-2-(4-Bromophenyl)morpholine is not a final active pharmaceutical ingredient (API); rather, it is a highly versatile synthetic scaffold. The morpholine ring confers distinct physicochemical advantages over purely carbocyclic or piperidine-based analogs: the embedded oxygen atom lowers the overall lipophilicity (LogP) and modulates the basicity (pKa) of the secondary amine. This precise pKa tuning is critical for maintaining a delicate balance between aqueous solubility and blood-brain barrier (BBB) permeability.

The 4-bromophenyl moiety serves as an orthogonal synthetic handle. The aryl bromide is primed for late-stage (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing medicinal chemists to rapidly explore chemical space and optimize structure-activity relationships (SAR) at the para-position.

Crucially, the absolute configuration at the C2 position is paramount. In the context of TAAR1 agonists—a highly pursued target class for the treatment of schizophrenia, bipolar disorder, and metabolic dysregulation—the (2S) enantiomer dictates the optimal 3D trajectory of the molecule[2]. The stereocenter ensures the aryl substituent perfectly occupies the hydrophobic binding pocket of the GPCR, while the basic morpholine nitrogen forms a critical salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3).



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Figure 1: TAAR1 signaling cascade modulated by stereospecific 2-arylmorpholine derivatives.

Retrosynthetic Analysis & Route Scouting

Historically, 2-arylmorpholines (such as the racemate CAS 83555-73-1) were synthesized via the condensation of 2-aminoethanol with α -haloacetophenones, followed by classical resolution using chiral acids[2]. However, this approach is inherently atom-inefficient, capping the maximum theoretical yield of the desired enantiomer at 50% and requiring labor-intensive fractional crystallizations.

To establish a scalable, self-validating system, modern process chemistry employs an asymmetric transfer hydrogenation (ATH) strategy. By utilizing a chiral Ruthenium(II) catalyst—specifically $\text{RuCl}(\text{p-cymene})[(\text{R,R})\text{-TsDPEN}]$ —we can stereoselectively reduce 2-bromo-1-(4-bromophenyl)ethanone to the corresponding (S)-bromohydrin. The causality behind this choice

is driven by the catalyst's rigid chiral environment, which enforces a highly ordered six-membered pericyclic transition state, delivering hydride exclusively to the re-face of the ketone. This avoids the need for hazardous high-pressure hydrogen gas while reliably yielding >98% enantiomeric excess (ee).

Furthermore, cutting-edge methods utilizing N-centered radical reactivity of sulfinamides have recently emerged as alternative, highly modular pathways to construct these functionalized morpholine cores directly from unactivated alkenes[3].



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Figure 2: Retrosynthetic and forward workflow for the asymmetric synthesis of the morpholine core.

Self-Validating Experimental Protocol for Asymmetric Synthesis

The following protocol is designed as a self-validating system. Each intermediate must meet strict analytical criteria before progressing, ensuring that stereochemical leakage or side-reactions are caught immediately.

Step 1: Asymmetric Transfer Hydrogenation (ATH)

- Procedure: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a 5:2 mixture of formic acid and triethylamine. Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). Stir at 30°C for 16 hours.
- Causality: The formic acid/triethylamine azeotrope provides a safe, continuous source of hydrides. The (R,R)-enantiomer of the catalyst is specifically chosen to yield the (S)-alcohol.
- Validation Check: Quench an aliquot and analyze via Chiral HPLC (Chiralcel OD-H column). Proceed only if ee > 98%.

Step 2: Epoxide Formation and Ring Opening

- Procedure: Dissolve the (S)-bromohydrin in THF. Add finely powdered NaOH (2.0 eq) to induce intramolecular cyclization to the (S)-epoxide. Filter the salts, then add 2-aminoethanol (3.0 eq) and heat to 60°C for 12 hours.
- Causality: Forming the epoxide in situ prevents the direct displacement of the primary bromide by the amine, which often leads to complex mixtures of bis-alkylated byproducts. Opening the epoxide with 2-aminoethanol is highly regioselective for the less hindered terminal carbon, preserving the (S) stereocenter.

Step 3: Cyclization to the Morpholine Core

- Procedure: Concentrate the reaction mixture to yield the intermediate diol. Dissolve in dichloromethane (DCM) and cool to 0°C. Add triethylamine (2.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq). Allow to warm to room temperature, then add potassium carbonate (2.0 eq) and heat to reflux.
- Causality: MsCl selectively activates the primary hydroxyl group as a mesylate leaving group. The secondary amine then undergoes an intramolecular 6-exo-tet cyclization to form the morpholine ring. The secondary hydroxyl (at the chiral center) remains largely unreactive under these controlled stoichiometric conditions, ensuring no racemization occurs.

Step 4: N-Boc Protection (Preparation for Downstream Coupling)

- Procedure: To the crude morpholine in THF, add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 18 hours[2].
- Causality: The secondary amine must be protected to prevent it from poisoning palladium catalysts or undergoing unwanted N-arylation during subsequent cross-coupling campaigns targeting the 4-bromophenyl moiety.
- Validation Check: Purify via silica gel chromatography. Confirm structure via ¹H NMR (disappearance of N-H proton, appearance of 9H singlet at ~1.45 ppm).

Quantitative Data & Analytical Validation

To ensure reproducibility and strict quality control, the quantitative metrics for the optimized synthetic route are summarized below.

Reaction Step	Intermediate / Product	Yield (%)	Enantiomeric Excess (ee%)	Key Analytical Marker
1. ATH	(S)-2-bromo-1-(4-bromophenyl)ethanol	92%	>98.5%	Chiral HPLC: Rt = 14.2 min (OD-H, 90:10 Hex/IPA)
2. Ring Opening	(S)-1-(4-bromophenyl)-2-((2-hydroxyethyl)amino)ethanol	85%	>98.0%	LC-MS:[M+H] ⁺ m/z 260.0
3. Cyclization	(2S)-2-(4-bromophenyl)morpholine	78%	>98.0%	¹ H NMR: Characteristic dd at ~4.4 ppm (C2-H)
4. Protection	tert-Butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate	95%	N/A	¹ H NMR: 9H singlet at 1.45 ppm (Boc group)

References

- Title: Substituted benzamides (US Patent 9,452,980 B2)
- Title: A general alkene aminoarylation enabled by N-centered radical reactivity of sulfenamides Source: Nature Chemistry (2024, 16, 599) / ChemRxiv URL:[[Link](#)]

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